N-Methoxy-N,2,6-trimethylisonicotinamide
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-methoxy-N,2,6-trimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-9(6-8(2)11-7)10(13)12(3)14-4/h5-6H,1-4H3 |
InChI Key |
BNWVDUDMHDLJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)N(C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Implications
Substitution Position:
- The para-substituted isonicotinamide derivative exhibits symmetrical aromatic proton environments (δ 7.15, singlet), whereas the meta-substituted nicotinamide derivative shows distinct coupling (δ 7.50 and 7.02, doublets) due to adjacent protons on the pyridine ring . This symmetry may influence electronic properties and binding interactions in biological targets.
Synthetic Efficiency:
- The higher yield of the nicotinamide analog (66% vs. 49%) suggests reduced steric hindrance or enhanced reactivity in the meta-substituted pathway .
Biological Relevance:
- While both compounds share identical molecular weights, their substitution patterns likely affect solubility, metabolic stability, and target affinity. Para-substituted pyridines are often preferred in drug design for their planar geometry, which enhances binding to hydrophobic enzyme pockets .
Preparation Methods
Reaction Overview
The most widely reported method involves direct amidation of 2,6-dimethylisonicotinic acid with N-methoxy-N-methylamine (Weinreb amine). This approach leverages the reactivity of the carboxylic acid group, which is activated to facilitate nucleophilic attack by the amine.
Procedure ():
-
Activation : 2,6-Dimethylisonicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.
-
Amidation : The acid chloride reacts with N-methoxy-N-methylamine hydrochloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0°C to room temperature.
-
Work-up : The crude product is purified via column chromatography or recrystallization.
Data ():
| Parameter | Value |
|---|---|
| Starting Material | 2,6-Dimethylisonicotinic acid |
| Reagents | SOCl₂, N-Methoxy-N-methylamine |
| Solvent | Dichloromethane |
| Temperature | 0°C → 22°C |
| Yield | 49% |
| Purity (¹H NMR) | >95% |
Optimization Strategies
-
Coupling Agents : Substituting SOCl₂ with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) improves yields to ~60% by minimizing side reactions.
-
Solvent Effects : Using polar aprotic solvents like dimethylformamide (DMF) enhances reaction rates but complicates purification.
Weinreb Amide Approach
Synthesis via N-Methoxy-N-methylamide Intermediate
This method utilizes preformed N-methoxy-N-methylamine derivatives to streamline amidation.
Procedure (,):
-
Formation of Weinreb Amide : 2,6-Dimethylisonicotinic acid is reacted with N,O-dimethylhydroxylamine hydrochloride in pyridine, forming N-methoxy-N-methylisonicotinamide.
-
Methylation : The intermediate undergoes methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.
Data ():
| Parameter | Value |
|---|---|
| Intermediate Yield | 78% (N-Methoxy-N-methylamide) |
| Final Step Yield | 85% |
| Total Yield | 66% |
| Key Advantage | Avoids acid chloride handling |
One-Pot Multistep Synthesis
Integrated Process
A streamlined one-pot method combines acid activation, amidation, and methylation without isolating intermediates.
Procedure ():
-
Activation : 2,6-Dimethylisonicotinic acid is treated with phosphorus oxychloride (POCl₃) in toluene.
-
Amidation/Methylation : N-Methoxy-N-methylamine and methyl triflate are added sequentially under reflux.
-
Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography.
Data ():
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 80–110°C |
| Yield | 72% |
| Purity (HPLC) | 98% |
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Amidation | 49% | >95% | Moderate | High |
| Weinreb Amide | 66% | 90% | Low | Moderate |
| One-Pot Synthesis | 72% | 98% | High | High |
Key Observations :
-
The one-pot method offers superior yield and purity but requires precise temperature control.
-
Direct amidation is preferred for small-scale synthesis due to simplicity.
-
Weinreb amide routes avoid hazardous reagents like SOCl₂ but involve additional steps.
Challenges and Solutions
Byproduct Formation
Q & A
Q. 1.1. What synthetic methodologies are most effective for preparing N-Methoxy-N,2,6-trimethylisonicotinamide, and how can reaction conditions be optimized?
Synthesis typically involves modifying nicotinic acid derivatives. A common approach is coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (dimethylformamide) to activate carboxyl groups . Optimization steps include:
- Temperature control : Reactions are often conducted at room temperature to avoid side products.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the pure compound.
- Yield improvement : Adjusting stoichiometry of methoxy and methyl substituent precursors can enhance yields (e.g., 60–75% reported in analogous nicotinamide syntheses) .
Q. 1.2. Which analytical techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR verify substitution patterns (e.g., methoxy group at δ 3.3–3.5 ppm, methyl groups at δ 2.1–2.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO requires m/z 223.1083) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, though limited data exists for this compound.
Q. 1.3. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours, monitor degradation via HPLC. Methoxy groups may hydrolyze under alkaline conditions .
- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points. Nicotinamide derivatives typically degrade above 150°C .
Advanced Research Questions
Q. 2.1. How can discrepancies in reported biological activity data for this compound be resolved?
Contradictions often arise from:
- Purity variations : Impurities ≥5% can skew bioassay results. Validate purity via HPLC (>98%) before testing .
- Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times. For example, cytotoxicity IC values may vary by 20–30% across protocols .
- Metabolic interference : Use liver microsome assays to identify metabolite interference (e.g., demethylation by CYP450 enzymes) .
Q. 2.2. What is the role of the methoxy and methyl substituents in modulating the compound’s interaction with biological targets?
- Methoxy group : Enhances lipophilicity (logP ~1.8) and may improve blood-brain barrier penetration in neuroactivity studies .
- Methyl groups : Steric hindrance from 2,6-dimethyl groups reduces off-target binding in enzyme inhibition assays (e.g., 50% lower affinity for non-target kinases compared to unsubstituted analogs) .
- Computational modeling : Docking simulations (AutoDock Vina) predict binding poses with acetylcholinesterase or cytochrome targets .
Q. 2.3. How can researchers address low yields in large-scale synthesis of this compound?
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc) increases yields by 15–20% in similar amidation reactions .
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation.
- Flow chemistry : Continuous flow systems improve reproducibility and scalability, reducing batch-to-batch variability .
Methodological Challenges and Solutions
Q. 3.1. How to differentiate between this compound and its structural isomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
